Pentachlorothiophenol
Overview
Description
Pentachlorothiophenol is a chemical compound belonging to the group of thiols and organochlorine compounds. Its chemical formula is C6HCl5S and it is known for its gray solid appearance and unpleasant odor. This compound is practically insoluble in water and has a monoclinic crystal structure . It is not well-biodegradable and is considered toxic for aquatic organisms .
Scientific Research Applications
Pentachlorothiophenol has several scientific research applications:
Chemistry: It is used in the study of thiol chemistry and organochlorine compounds.
Biology: Research on its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigations into its potential effects on human health, especially related to its presence as a metabolite of hexachlorobenzene.
Safety and Hazards
Future Directions
There is a paper accepted in the Journal of Nanoscience and Nanotechnology that discusses the effect of solution concentration on the formation of ordered domains in Pentachlorobenzenethiol self-assembled monolayers on Au(111) . This suggests that future research directions could involve studying the properties of Pentachlorobenzenethiol in different concentrations and environments.
Mechanism of Action
Target of Action
Pentachlorobenzenethiol is a chemical compound from the group of thiols and organochlorine compounds It’s known to be used in the rubber industry, where it’s added to both natural and synthetic rubber to facilitate processing .
Mode of Action
It’s known to be a metabolite of hexachlorobenzene and is found in the urine and excretions of animals receiving hexachlorobenzene
Biochemical Pathways
It’s known that Pentachlorobenzenethiol is a metabolite of hexachlorobenzene , suggesting it may be involved in the metabolic pathways of hexachlorobenzene
Pharmacokinetics
It’s known to be a metabolite of hexachlorobenzene and is found in the urine and excretions of animals receiving hexachlorobenzene . This suggests that it can be absorbed and metabolized in the body, and subsequently excreted.
Result of Action
It’s known to be a metabolite of hexachlorobenzene , suggesting it may share some of the effects of hexachlorobenzene.
Action Environment
Pentachlorobenzenethiol has a high potential for long-range transport via air as it is very slowly degraded in the atmosphere . This suggests that environmental factors such as air quality and temperature could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Pentachlorobenzenethiol is itself a metabolite of hexachlorobenzene and is found in the urine and the excretions of animals receiving hexachlorobenzene
Cellular Effects
It is known that the compound is not well-biodegradable and presumably bioaccumulable and toxic for aquatic organisms .
Molecular Mechanism
It is known that Pentachlorobenzenethiol is itself a metabolite of hexachlorobenzene .
Temporal Effects in Laboratory Settings
Pentachlorobenzenethiol has a high potential for long-range transport via air as it is very slowly degraded in the atmosphere
Metabolic Pathways
Pentachlorobenzenethiol is itself a metabolite of hexachlorobenzene
Transport and Distribution
Pentachlorobenzenethiol has a high potential for long-range transport via air as it is very slowly degraded in the atmosphere
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorothiophenol can be synthesized from hexachlorobenzene. The reaction involves the treatment of hexachlorobenzene with mercaptides . The process typically requires specific reaction conditions to ensure the successful conversion of hexachlorobenzene to pentachlorobenzenethiol.
Industrial Production Methods: In industrial settings, pentachlorobenzenethiol is produced by similar methods, often involving large-scale reactions with hexachlorobenzene. The compound is used in the rubber industry to facilitate the processing of both natural and synthetic rubber .
Chemical Reactions Analysis
Types of Reactions: Pentachlorothiophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert pentachlorobenzenethiol into other sulfur-containing compounds.
Reduction: Under specific conditions, pentachlorobenzenethiol can be reduced to simpler thiol compounds.
Substitution: The chlorine atoms in pentachlorobenzenethiol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted thiophenols.
Comparison with Similar Compounds
- Chlorobenzene
- Dichlorobenzene
- Trichlorobenzene
- Pentachlorobenzene
- Hexachlorobenzene
Comparison: Pentachlorothiophenol is unique due to its high chlorine content and thiol group. Compared to pentachlorophenol, which has an oxygen atom in place of sulfur, pentachlorobenzenethiol exhibits different chemical properties and reactivity . The replacement of oxygen with sulfur does not change the protonophoretic activity of the compound, but it does affect its interaction with biological membranes .
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLGZUZTFMXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044540 | |
Record name | Pentachlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White to cream-colored solid with a disagreeable odor; [MSDSonline] | |
Record name | Pentachlorothiophenol | |
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Flash Point |
>300 °C closed cup | |
Record name | PENTACHLOROTHIOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Grey solid | |
CAS No. |
133-49-3 | |
Record name | Pentachlorothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentachlorothiophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133493 | |
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Record name | PENTACHLOROTHIOPHENOL | |
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Record name | Benzenethiol, 2,3,4,5,6-pentachloro- | |
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Record name | Pentachlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentachlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.644 | |
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Record name | PENTACHLOROTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92A1Z48VJB | |
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Record name | PENTACHLOROTHIOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
231.5 °C | |
Record name | PENTACHLOROTHIOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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